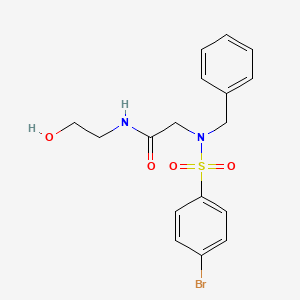
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-hydroxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-hydroxyethyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-hydroxyethyl)acetamide typically involves multiple steps:
Formation of the sulfonamide linkage: This can be achieved by reacting 4-bromobenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine.
Acylation: The resulting sulfonamide can then be acylated with 2-bromoacetyl chloride to introduce the acetamide group.
Hydroxyethylation: Finally, the compound can be reacted with ethylene oxide to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the sulfonamide group could yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible antimicrobial or anticancer properties due to the presence of the sulfonamide group.
Industry: Use in the development of new materials or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-hydroxyethyl)acetamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-Benzylsulfonamide: Lacks the bromobenzene and hydroxyethyl groups.
4-Bromobenzenesulfonamide: Lacks the benzyl and hydroxyethyl groups.
Uniqueness
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-hydroxyethyl)acetamide is unique due to the combination of its benzyl, bromobenzene, and hydroxyethyl groups, which may confer distinct chemical and biological properties compared to simpler sulfonamides.
Propriétés
Formule moléculaire |
C17H19BrN2O4S |
|---|---|
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C17H19BrN2O4S/c18-15-6-8-16(9-7-15)25(23,24)20(13-17(22)19-10-11-21)12-14-4-2-1-3-5-14/h1-9,21H,10-13H2,(H,19,22) |
Clé InChI |
ZNUUJCYUHNBQCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11637676.png)
![3-Piperidinecarboxylic acid, 1-[2,5-dioxo-1-[4-(2-phenyldiazenyl)phenyl]-3-pyrrolidinyl]-, ethyl ester](/img/structure/B11637677.png)
![N-(3-bromophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11637679.png)
![3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11637689.png)
![prop-2-en-1-yl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11637692.png)
![4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11637699.png)
![(6Z)-6-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637701.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11637704.png)
![(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11637715.png)
![(5Z)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11637717.png)
![4,4-dimethyl-8-morpholin-4-yl-N,N-dipropyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11637727.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11637734.png)
![3-butyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11637741.png)
![Ethyl 5-{[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B11637742.png)
